![molecular formula C15H23N3 B5667071 (1S*,5S*)-3-(2,5,6-trimethylpyrimidin-4-yl)-3-azabicyclo[3.3.1]nonane](/img/structure/B5667071.png)
(1S*,5S*)-3-(2,5,6-trimethylpyrimidin-4-yl)-3-azabicyclo[3.3.1]nonane
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Overview
Description
Synthesis Analysis
The synthesis of azabicyclo[3.3.1]nonanes, such as "(1S*,5S*)-3-(2,5,6-trimethylpyrimidin-4-yl)-3-azabicyclo[3.3.1]nonane," often involves complex chemical reactions. For instance, Sato et al. (2002) demonstrated the use of radical translocation/cyclisation reactions of 2-(but-3-ynyl)-1-(o-iodobenzoyl)piperidines to yield 9-azabicyclo[3.3.1]nonanes, which are potential precursors for the synthesis of related compounds (Sato et al., 2002).
Molecular Structure Analysis
The molecular structure of azabicyclo[3.3.1]nonane derivatives has been extensively studied. Williams et al. (2017) investigated the synthesis and crystal structure of a similar compound, demonstrating the determination of its structure through high-resolution mass spectrometry, and IR and NMR spectroscopy, confirmed by single crystal X-ray crystallography (Williams et al., 2017).
Chemical Reactions and Properties
The chemical reactions and properties of azabicyclo[3.3.1]nonanes are characterized by their reactivity and potential for further chemical modifications. For example, Quirante et al. (1997) described the synthesis of 2-azabicyclo[3.3.1]nonanes using a radical cyclization process, which highlights the compound's reactivity and potential for further functionalization (Quirante et al., 1997).
Physical Properties Analysis
Azabicyclo[3.3.1]nonanes' physical properties, such as melting points, boiling points, and solubility, are essential for understanding their behavior in various environments. Although specific data for "(1S*,5S*)-3-(2,5,6-trimethylpyrimidin-4-yl)-3-azabicyclo[3.3.1]nonane" is not directly available, studies on similar compounds provide valuable insights into their physical characteristics.
Chemical Properties Analysis
The chemical properties of azabicyclo[3.3.1]nonanes, including acidity, basicity, and reactivity towards different reagents, are crucial for their application in synthetic chemistry. Research such as that by Duan et al. (2021) on the synthesis of functionalized 9-azabicyclo[3.3.1]nonane derivatives showcases the versatility and reactivity of these compounds in creating novel molecules (Duan et al., 2021).
properties
IUPAC Name |
(1R,5R)-3-(2,5,6-trimethylpyrimidin-4-yl)-3-azabicyclo[3.3.1]nonane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3/c1-10-11(2)16-12(3)17-15(10)18-8-13-5-4-6-14(7-13)9-18/h13-14H,4-9H2,1-3H3/t13-,14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHATAGVIRQGTB-ZIAGYGMSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CC3CCCC(C3)C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(N=C1N2C[C@@H]3CCC[C@H](C3)C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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